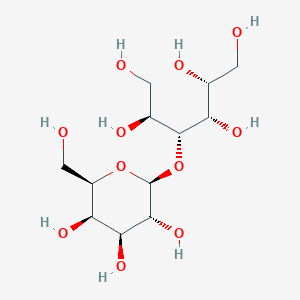

3-O-beta-D-galactopyranosyl-D-galactitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-D-Galp-(1->3)-D-Gal-OH is a glycosyl alditol resulting from the formal condensation of beta-D-galactopyranose with the hydroxy group at position 3 of galactitol. It is a beta-D-galactoside and a glycosyl alditol. It derives from a galactitol.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-O-beta-D-galactopyranosyl-D-galactitol exhibits several biological activities:

- Prebiotic Effects : It serves as a substrate for beneficial gut bacteria, promoting their growth and activity, which can enhance gut health and immunity.

- Lactase Substrate : The compound has been used in evaluating lactase activity in the intestines. It acts as a non-invasive method to assess lactose intolerance by monitoring the breakdown products in urine .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Lactose Intolerance Management : As a substitute for lactose, it can be used in food products aimed at individuals with lactose intolerance. Its structural similarity to lactose allows it to be utilized without triggering adverse reactions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens, making it a candidate for further research in food preservation and safety .

Case Study 1: Lactase Activity Assessment

A study conducted on patients with suspected lactose intolerance utilized this compound as a substrate. Results indicated that the compound could effectively differentiate between individuals with normal lactase activity and those with deficiency, based on the measurement of metabolic byproducts in urine .

Case Study 2: Prebiotic Effects on Gut Microbiota

In a controlled trial, participants consumed products containing this compound. Analysis of stool samples revealed an increase in beneficial bacteria populations such as Bifidobacteria and Lactobacillus, indicating its potential as a prebiotic agent .

Data Table: Comparison of Biological Activities

Propiedades

Fórmula molecular |

C12H24O11 |

|---|---|

Peso molecular |

344.31 g/mol |

Nombre IUPAC |

(2R,3S,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |

Clave InChI |

VQHSOMBJVWLPSR-IQVNANRASA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@H]([C@@H](CO)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.